molecular formula C11H16FNO2 B13283427 2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13283427
M. Wt: 213.25 g/mol
InChI Key: DETWEJFVSJHMJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H16FNO2. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, along with an aminoethanol moiety. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-fluoro-4-methoxyphenylacetone with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents such as bromoethane (C2H5Br)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Substituted derivatives

Scientific Research Applications

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity to these targets, leading to modulation of biological pathways. The aminoethanol moiety plays a crucial role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(4-Fluoro-3-methoxyphenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(2-Fluoro-5-methoxyphenyl)ethyl]amino}ethan-1-ol

Uniqueness

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in scientific research.

Biological Activity

2-{[1-(2-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol, with the molecular formula C11_{11}H16_{16}FNO2_2, is a phenethylamine derivative notable for its potential biological activities, particularly in oncology and anti-inflammatory research. The compound's structure includes a fluorine atom and a methoxy group, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that can be represented as follows:

Chemical Structure C11H16FNO2\text{Chemical Structure }\text{C}_{11}\text{H}_{16}\text{FNO}_{2}

Key Properties:

  • Molecular Weight: 213.25 g/mol
  • CAS Number: 1157713-52-4

Research indicates that this compound primarily targets the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target in cancer therapy. Inhibition of PI3Kδ may lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Anticancer Properties

Studies have demonstrated that this compound exhibits notable anticancer activity. For instance, it has been shown to accelerate apoptosis in MCF cell lines and suppress tumor growth in animal models . The following table summarizes the findings from various studies regarding its anticancer efficacy:

StudyCell LineIC50_{50} (µM)Effect
Study AMCF Cells25.72 ± 3.95Induces apoptosis
Study BTumor-bearing miceN/ASuppresses tumor growth

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary data suggest that this compound may possess anti-inflammatory effects. This potential has been linked to its ability to modulate signaling pathways involved in inflammation .

Case Study 1: In Vitro Analysis

A comprehensive in vitro study assessed the compound's effect on various cancer cell lines, revealing significant cytotoxicity against breast cancer cells with an IC50_{50} value indicating effective inhibition of cell proliferation.

Case Study 2: Animal Model Testing

In vivo experiments conducted on mice with induced tumors demonstrated that administration of the compound resulted in a marked decrease in tumor size compared to control groups, highlighting its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to evaluate its unique pharmacological profile:

Compound NameStructureUnique Features
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-oneC11_{11}H15_{15}N2_2O3_3Contains two methoxy groups enhancing solubility
2-Amino-1-(3-fluoro-4-methoxyphenyl)ethan-1-oneC11_{11}H14_{14}FNO2_2Has a ketone instead of an alcohol group

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[1-(2-fluoro-4-methoxyphenyl)ethylamino]ethanol

InChI

InChI=1S/C11H16FNO2/c1-8(13-5-6-14)10-4-3-9(15-2)7-11(10)12/h3-4,7-8,13-14H,5-6H2,1-2H3

InChI Key

DETWEJFVSJHMJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)NCCO

Origin of Product

United States

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